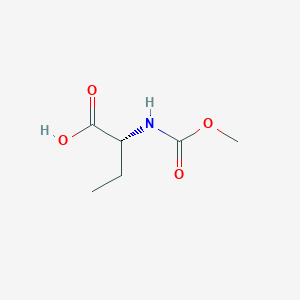
(R)-2-((Methoxycarbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . Another method is the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .
Industrial Production Methods: Industrial production of ®-2-((Methoxycarbonyl)amino)butanoic acid often involves enzymatic methods. For example, the enzymatic preparation of R-3-aminobutyric acid using aspartase with stereoisomeric catalytic activity derived from Escherichia coli to efficiently convert butenoic acid into R-3-aminobutyric acid .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-((Methoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-2-((Methoxycarbonyl)amino)butanoic acid can yield corresponding ketones or aldehydes, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
®-2-((Methoxycarbonyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules In biology, it is utilized in the study of enzyme mechanisms and protein structureIn industry, it is used in the production of biodegradable polymers and other materials .
Wirkmechanismus
The mechanism by which ®-2-((Methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The specific pathways and molecular targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
®-2-((Methoxycarbonyl)amino)butanoic acid can be compared with other similar compounds such as (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides and tert-butyl amino acids . These compounds share similar structural features but differ in their reactivity and applications. For example, Fmoc amino acid azides are used as coupling agents in peptide synthesis, while tert-butyl amino acids are used in biocatalytic processes .
Conclusion
®-2-((Methoxycarbonyl)amino)butanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
OHRXVUZLLZTQMX-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@H](C(=O)O)NC(=O)OC |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
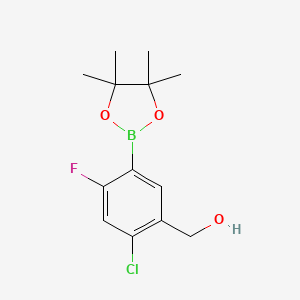
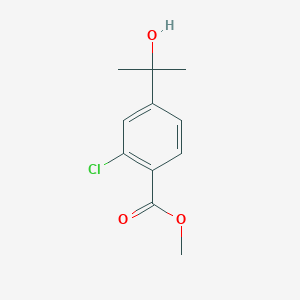
![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)
![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
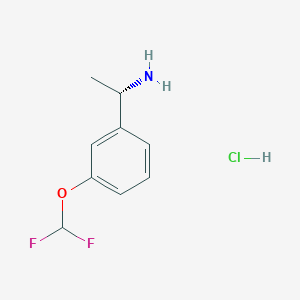
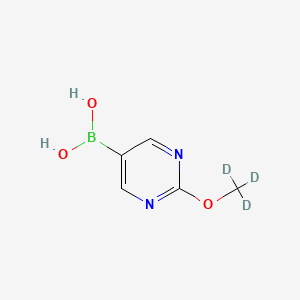
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)

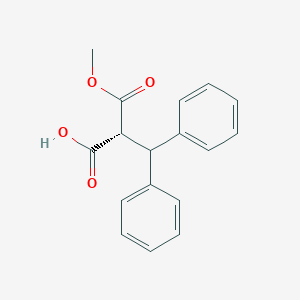
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)
